![molecular formula C14H16ClN3O2 B2626835 2-Chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide CAS No. 2411284-90-5](/img/structure/B2626835.png)
2-Chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "CPA" and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of CPA is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter release. Specifically, CPA has been found to inhibit the activity of the voltage-gated potassium channel Kv1.3, which is involved in the regulation of membrane potential and calcium signaling in neurons. Additionally, CPA has been shown to inhibit the release of glutamate, an excitatory neurotransmitter that plays a key role in synaptic plasticity.
Biochemical and Physiological Effects:
CPA has been found to have a range of biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and synaptic plasticity. These effects make CPA a valuable tool for studying the mechanisms of neuronal signaling and synaptic plasticity, as well as for investigating the role of ion channels and neurotransmitters in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPA in lab experiments is its specificity for the Kv1.3 channel and its ability to inhibit glutamate release. This allows researchers to selectively modulate these targets without affecting other ion channels or neurotransmitters. However, there are also limitations to the use of CPA, including its potential toxicity and the need for careful dosing and monitoring to avoid unwanted effects.
Zukünftige Richtungen
There are many potential future directions for the study of CPA, including the development of new synthetic methods for producing the compound, the investigation of its effects on other ion channels and neurotransmitters, and the exploration of its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of CPA and its effects on various physiological processes.
Synthesemethoden
The synthesis of CPA involves a multi-step process that begins with the preparation of the starting materials, followed by the formation of the oxadiazole ring system, and finally the addition of the chloro and acetamide groups. The synthesis of CPA has been described in several scientific publications, and various modifications to the original procedure have been proposed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CPA has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. These effects make CPA a valuable tool for studying the mechanisms of neuronal signaling and synaptic plasticity.
Eigenschaften
IUPAC Name |
2-chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-4-12-17-14(20-18-12)11-6-3-5-10(7-11)9-16-13(19)8-15/h3,5-7H,2,4,8-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQZUFYJDWNBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC=CC(=C2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.